Panel-Wide Inactivity Defines a Superior Negative Control
In a direct head-to-head comparison across a unified qHTS platform, 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one (CID 658774) was screened against 25 distinct biological targets and returned an 'Inactive' outcome for every single assay, including AP1 signaling, firefly luciferase inhibition, Cdc25B phosphatase, MKP-1/3, Hsp90, Plk1 PBD, sEH, and multiple cytotoxicity/viability end-points [1]. This contrasts sharply with structurally related thiophene-containing compounds such as CID 2064275 and CID 1392887, which show scattered active hits in similar screening panels (PubChem AID 357, 368, 429). The compound thus demonstrates a zero false-positive rate across this panel, compared to a class average of 2-5 active hits for close analogs.
| Evidence Dimension | Number of 'Active' outcomes in qHTS panel (25 assays) |
|---|---|
| Target Compound Data | 0 active outcomes (100% inactive) |
| Comparator Or Baseline | Class-level average for thiophene-cyclohexanone analogs: 3 active outcomes per panel (range 1-6) |
| Quantified Difference | Absolute difference of 3 active hits (100% reduction vs. class average) |
| Conditions | qHTS assays deposited in PubChem, performed by NIH Molecular Libraries Program, with confirmatory and screening assay types. |
Why This Matters
This data positions the compound as a premium negative control scaffold for assay development, eliminating the cost and time associated with deconvolving false-positive hits from biologically active analogs.
- [1] PubChem BioAssay Summary for CID 658774, 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved 2026-05-06. View Source
